3-Oxobut-1-en-1-yl thiocyanate
CAS No.: 408533-13-1
Cat. No.: VC19081951
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 408533-13-1 |
|---|---|
| Molecular Formula | C5H5NOS |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 3-oxobut-1-enyl thiocyanate |
| Standard InChI | InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3 |
| Standard InChI Key | NLZOTBCJKRTNDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C=CSC#N |
Introduction
Chemical Identity and Physicochemical Properties
Structural and Nomenclature Clarifications
The compound is systematically named 3-oxobut-1-en-2-yl thiocyanate, reflecting the thiocyanate group’s position at the second carbon of the enone backbone (Figure 1). A common misinterpretation arises from alternate numbering (e.g., “3-oxobut-1-en-1-yl”), but the correct IUPAC designation and CAS registry (83415-89-8) resolve this ambiguity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 127.17 g/mol |
| IUPAC Name | 3-oxobut-1-en-2-yl thiocyanate |
| Canonical SMILES | CC(=O)C(=C)SC#N |
| InChI Key | VVIWGNSQHCOBGV-UHFFFAOYSA-N |
| XLogP3 (Predicted) | 1.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
The conjugated enone system ( and ) and electron-withdrawing thiocyanate group confer distinct electronic properties, influencing reactivity in nucleophilic additions and cycloadditions.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 3-oxobut-1-en-2-yl thiocyanate typically involves thiocyanation of enone precursors (e.g., 3-oxobut-1-en-2-ol) using reagents like ammonium thiocyanate () in polar aprotic solvents (e.g., acetone or ethanol). For example:
Yields depend on temperature (typically 0–25°C) and catalyst choice (e.g., HCl or ).
Alternative Methodologies
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Microwave-assisted synthesis: Reduces reaction times from hours to minutes while improving regioselectivity.
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Phase-transfer catalysis: Enhances thiocyanate incorporation in biphasic systems (e.g., water/dichloromethane).
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions:
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Thiocyanate (-SCN): Strong stretch at (C≡N).
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Enone (C=O): Sharp peak at .
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Conjugated C=C: Medium absorption near .
Nuclear Magnetic Resonance (NMR)
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NMR (CDCl₃):
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: Methyl group adjacent to carbonyl.
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: Vinyl proton trans to SCN.
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: Vinyl proton cis to SCN.
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NMR:
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, , .
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Research Gaps and Future Directions
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Biological Activity Screening: No data exist on anticancer or antimicrobial efficacy.
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Stability Studies: Degradation kinetics under varying pH and temperature.
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Green Synthesis: Solvent-free or catalytic methods to improve sustainability.
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